2-(METHYLTHIO)PYRIDINE-4-BORONIC ACID PINACOL ESTER
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Overview
Description
2-(Methylthio)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the methylthio group and the boronic acid pinacol ester moiety makes it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)pyridine-4-boronic acid pinacol ester typically involves the borylation of 2-(methylthio)pyridine. One common method is the halogen-metal exchange followed by borylation. For instance, 2-(methylthio)pyridine can be treated with a halogenating agent to introduce a halogen atom, which is then replaced by a boronic ester group using a borylation reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps are crucial to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol) under mild conditions.
Protodeboronation: Utilizes radical initiators and specific solvents to achieve the desired transformation.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl or vinyl-aryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Protodeboronation: Results in the formation of the corresponding hydrocarbons.
Scientific Research Applications
2-(Methylthio)pyridine-4-boronic acid pinacol ester is employed in various scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Involved in the development of potential therapeutic agents, such as inhibitors of specific enzymes.
Material Science: Utilized in the preparation of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Methylthio)pyridine-4-boronic acid pinacol ester is unique due to the presence of the methylthio group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.
Properties
IUPAC Name |
2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-6-7-14-10(8-9)17-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNXRCLBQQBQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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